molecular formula C11H13ClN4 B1481518 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine CAS No. 2090940-30-8

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1481518
CAS No.: 2090940-30-8
M. Wt: 236.7 g/mol
InChI Key: ZRQCWPQJBLYTCL-UHFFFAOYSA-N
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Description

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H13ClN4 and its molecular weight is 236.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H15ClN3C_{12}H_{15}ClN_3 with a molecular weight of approximately 272.17 g/mol. The compound features a pyrazole ring structure, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole moieties often exhibit significant interactions with various biological targets:

  • Androgen Receptor Modulation : Similar pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), suggesting potential applications in treating conditions related to androgen receptor signaling, such as prostate cancer and muscle wasting disorders .
  • Inhibition of Kinases : Pyrazole derivatives are frequently studied for their inhibitory effects on cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated strong inhibitory activity against CDK2 and CDK9, which are critical in cell cycle regulation and cancer proliferation .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines, potentially through CDK inhibition.
Antimicrobial PropertiesMay show activity against specific bacterial strains, although detailed studies are limited.
Androgen Receptor ModulationSimilar compounds have been shown to selectively modulate androgen receptors, indicating potential uses.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a closely related pyrazole derivative on human cancer cell lines (HeLa, HCT116). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could serve as a lead for anticancer drug development .

Case Study 2: Selective Androgen Receptor Modulation

Another research effort focused on the compound's ability to modulate androgen receptors selectively. In vitro assays demonstrated that it could enhance or inhibit receptor activity depending on the concentration, indicating its potential utility in treating androgen-dependent conditions .

Properties

IUPAC Name

2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQCWPQJBLYTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine
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2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyrazine
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